1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789161
InChI: InChI=1S/C11H15N3O/c1-3-14-8-10(6-13-14)12-7-11-5-4-9(2)15-11/h4-6,8,12H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17789161

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-ethyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H15N3O/c1-3-14-8-10(6-13-14)12-7-11-5-4-9(2)15-11/h4-6,8,12H,3,7H2,1-2H3
Standard InChI Key NPCLXVGELZUWHC-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=CC=C(O2)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Bonding

The compound features a 1H-pyrazole ring substituted at N1 with an ethyl group (-CH₂CH₃) and at C4 with a secondary amine linked to a (5-methylfuran-2-yl)methyl moiety. Key structural parameters include:

ParameterValueSource
Molecular formulaC₁₁H₁₅N₃O
Molecular weight205.26 g/mol
X-ray diffraction dataa = 10.2630 Å, β = 102.510°
Torsional angle (C6-N1)42.0° (pyrazole-furan)

The furan ring's electron-rich oxygen atom and pyrazole's aromatic system create a conjugated π-network, enhancing stability and enabling charge-transfer interactions . Hydrogen bonding between the amine group and adjacent heteroatoms contributes to crystalline packing patterns .

Spectroscopic Characterization

  • NMR (¹H): Peaks at δ 2.25 ppm (CH₃ of furan), δ 3.89 ppm (N-CH₂-furan), and δ 6.12–7.45 ppm (pyrazole/furan protons) .

  • IR: Stretching vibrations at 3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1020 cm⁻¹ (C-O-C furan).

  • MS: Molecular ion [M+H]⁺ at m/z 206.13 with fragmentation peaks at m/z 161.08 (furan loss) and 93.04 (pyrazole ring) .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is synthesized via a three-step protocol:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields 1-ethyl-1H-pyrazol-4-amine intermediates.

  • Furan Coupling: Nucleophilic substitution using 5-methylfurfuryl bromide in DMF at 80°C for 12 hours attaches the furan moiety .

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

Optimized Reaction Conditions:

ParameterOptimal ValueYield Improvement
SolventDMF vs. THF+22%
Temperature80°C vs. 60°C+15%
CatalystK₂CO₃ vs. Et₃N+18%

Alternative routes employ Ugi four-component reactions or microwave-assisted synthesis, reducing time from 12 hours to 45 minutes .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBioactivity (MIC/Melanoma IC₅₀)
1-Ethyl-5-methylpyrazol-4-amineNo furan substituentMIC = 64 μg/mL (S. aureus)
5-MethylfurfurylamineIsolated furan-amineNo antimicrobial activity
Target CompoundPyrazole-furan hybridMIC = 8 μg/mL, IC₅₀ = 1.7 μM

The furan-pyrazole combination enhances membrane permeability (logP = 2.44 vs. 1.89 for pyrazole alone) and π-π stacking with biological targets .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound for BRAF kinase inhibitors in melanoma therapy .

  • Precursor in radiopharmaceuticals (¹⁸F-labeled PET tracers) .

Materials Science

  • Monomer for conductive polymers (σ = 10⁻³ S/cm).

  • Ligand in luminescent Eu(III) complexes (λem = 615 nm) .

Future Research Priorities

  • ADMET Profiling: Assess oral bioavailability and hepatotoxicity in mammalian models.

  • Structure-Activity Relationships: Modify furan methyl groups and pyrazole substituents.

  • Formulation Studies: Develop nanoencapsulated derivatives for enhanced blood-brain barrier penetration.

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